(2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by its multiple hydroxyl groups and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a protected sugar derivative.
Protection and Deprotection: The hydroxyl groups are protected using standard protecting groups such as acetals or silyl ethers to prevent unwanted reactions.
Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent, such as ethynyl magnesium bromide.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies of carbohydrate metabolism.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biotechnology: Applied in the development of biotechnological processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, while the ethynyl group can participate in π-π interactions or act as a reactive site for further modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with an ethoxy group instead of an ethynyl group.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Contains a benzyloxy and phenylthio group, used as a building block for complex carbohydrates.
Uniqueness
The presence of the ethynyl group in (2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol imparts unique reactivity and potential for further functionalization, distinguishing it from other similar compounds. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H12O5 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-2-ethynyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H12O5/c1-2-4-6(10)8(12)7(11)5(3-9)13-4/h1,4-12H,3H2/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
ZAEJKEDRBYAUHS-FMDGEEDCSA-N |
Isomeric SMILES |
C#C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C#CC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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